Dopexamin hydrochloride

説明

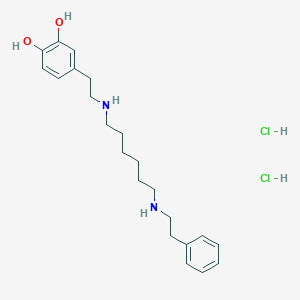

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

86484-91-5 |

|---|---|

分子式 |

C22H33ClN2O2 |

分子量 |

393.0 g/mol |

IUPAC名 |

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C22H32N2O2.ClH/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19;/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2;1H |

InChIキー |

CJECLYLIFZQBMA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl |

他のCAS番号 |

86484-91-5 |

関連するCAS |

86197-47-9 (Parent) |

同義語 |

4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride; Dopacard; Dopexamine Dihydrochloride; FPL 60278AR; |

製品の起源 |

United States |

Mechanistic Pharmacology of Dopexamine Hydrochloride

Receptor Agonism and Antagonism Profiles

Dopexamine's unique cardiovascular effects stem from its specific pattern of activity at dopaminergic and adrenergic receptors.

Dopaminergic Receptor Subtype Interactions (DA1, DA2)

Dopexamine (B1196262) hydrochloride demonstrates agonist activity at both DA1 and DA2 dopaminergic receptors. nih.govpatsnap.com Activation of postsynaptic DA1 receptors, located in renal, mesenteric, coronary, and cerebral vascular beds, leads to vasodilation, thereby increasing blood flow to these critical organs. patsnap.com This effect is particularly significant in the kidneys, where it can promote diuresis and natriuresis. patsnap.com

Simultaneously, dopexamine stimulates presynaptic DA2 receptors on sympathetic nerve terminals. patsnap.comnih.gov This action inhibits the release of norepinephrine (B1679862), contributing to a reduction in sympathetic tone and further promoting vasodilation. patsnap.com Studies have shown that dopexamine has approximately one-third the potency of dopamine (B1211576) in stimulating vascular DA1 receptors. nih.gov

Adrenergic Receptor Subtype Interactions (Beta-1, Beta-2, Alpha)

Dopexamine is a potent agonist at beta-2 adrenergic receptors, with significantly more activity at this subtype compared to beta-1 adrenergic receptors. nih.govnih.gov In fact, it is approximately 60 times more potent than dopamine as a beta-2 adrenoceptor agonist. nih.gov This strong beta-2 agonism results in significant vasodilation, particularly in the arterial beds of skeletal muscle, which contributes to a reduction in systemic vascular resistance. patsnap.com

The compound possesses only weak agonist activity at beta-1 adrenoceptors. nih.govnih.gov While it does produce some direct positive inotropic effects, this action is considered mild. nih.gov Notably, dopexamine has no agonist activity at alpha-1 or alpha-2 adrenoceptors, meaning it does not cause vasoconstriction. nih.govnih.gov

Norepinephrine Reuptake Inhibition (Uptake-1)

A key component of dopexamine's mechanism is its potent inhibition of the neuronal reuptake of norepinephrine, also known as Uptake-1. nih.govnih.govshijiebiaopin.net This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, which can potentiate the effects of endogenous catecholamines. nih.gov This indirect sympathomimetic action is thought to contribute significantly to the mild positive inotropic effects observed with dopexamine administration. nih.gov

In vitro studies have demonstrated that dopexamine hydrochloride is a potent inhibitor of norepinephrine uptake, with an IC50 of 26 nM in rabbit brain synaptosomes. nih.gov This makes it considerably more potent than other catecholamines like dopamine (IC50 270 nM) and dobutamine (B195870) (IC50 380 nM) in this regard. nih.gov

Intracellular Signaling Cascades (e.g., Cyclic AMP Generation)

The stimulation of beta-2 adrenergic and dopamine-1 receptors by dopexamine initiates a cascade of intracellular events, primarily mediated by the generation of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comnih.gov The binding of dopexamine to these G-protein coupled receptors activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. patsnap.com

This increase in intracellular cAMP leads to the activation of protein kinase A (PKA). cambridge.org In vascular smooth muscle, this signaling pathway ultimately results in vasodilation. patsnap.com In the heart, while the beta-1 adrenergic stimulation is weak, the associated cAMP increase contributes to the observed mild inotropic effects. patsnap.com Studies in human ventricular myocardium have confirmed that dopexamine can stimulate cAMP generation. nih.gov

| Receptor/Mechanism | Effect of Dopexamine Hydrochloride | Primary Outcome |

| DA1 Receptor | Agonist nih.govpatsnap.com | Vasodilation (renal, mesenteric, coronary, cerebral) patsnap.com |

| DA2 Receptor | Agonist nih.govpatsnap.com | Inhibition of norepinephrine release patsnap.com |

| Beta-1 Adrenoceptor | Weak Agonist nih.govnih.gov | Mild positive inotropism nih.gov |

| Beta-2 Adrenoceptor | Potent Agonist nih.govnih.gov | Pronounced vasodilation patsnap.com |

| Alpha Adrenoceptors | No agonist activity nih.govnih.gov | No vasoconstriction nih.gov |

| Norepinephrine Reuptake (Uptake-1) | Potent Inhibitor nih.govnih.gov | Potentiation of endogenous catecholamines nih.gov |

| Intracellular Signaling | Increases cAMP generation patsnap.comnih.gov | Mediates vasodilation and inotropic effects patsnap.com |

Molecular and Cellular Investigations

In Vitro Studies on Receptor Binding and Ligand Affinity

Radioligand Binding Assays in Human Myocardial Tissues

Radioligand binding assays have been instrumental in characterizing the interaction of dopexamine (B1196262) with receptors in the human heart. Studies using [3H]-dopexamine on sections of the human right and left ventricle have demonstrated specific and dissociable binding. nih.govoup.com This binding is dependent on time, temperature, and concentration, with an apparent equilibrium dissociation constant (Kd) of 3.5 nM. nih.govoup.com

The pharmacological profile of [3H]-dopexamine binding in the human myocardium indicates an interaction with both β2-adrenoceptors and dopamine (B1211576) DA2 receptors. nih.govoup.com This is supported by displacement studies where the β2-adrenoceptor antagonist ICI 118,551 was the most potent displacer of [3H]-dopexamine, followed by dopamine, noradrenaline, and the DA2 receptor antagonist domperidone. nih.govoup.com Conversely, the β1-adrenoceptor antagonist metoprolol (B1676517) and the dopamine DA1 receptor antagonist SCH 23390 did not effectively displace [3H]-dopexamine binding. nih.govoup.com Autoradiography has further revealed that the binding sites for [3H]-dopexamine are located within the walls of both the right and left ventricles, with a slightly higher density in the right ventricle. nih.gov

Dopexamine hydrochloride exhibits a higher affinity for β2-adrenoceptors than for β1-adrenoceptors in the human right atrium, with an approximately 10-fold greater affinity for the former. nih.gov

Radioligand Binding Assays in Human Renal Tissues

In human renal tissues, [3H]-dopexamine binding has been localized to the renal tubules, glomeruli, and both small and large blood vessels. nih.gov The binding is specific, saturable, and of high affinity. nih.gov Pharmacological characterization revealed that dopexamine primarily binds to DA-1 receptors in the tubules and to β2-adrenoceptors in the glomeruli. nih.gov In the renal blood vessels, binding occurs at β2-adrenoceptors, as well as DA-1 and DA-2 receptors. nih.gov

Binding to Neuronal Synaptosomes

In vitro studies on rabbit brain synaptosomes have shown that dopexamine hydrochloride can inhibit the sodium-dependent uptake of [3H]-noradrenaline. nih.gov This indicates an interaction with the neuronal uptake-1 mechanism. The inhibitory concentration (IC50) for dopexamine in preventing noradrenaline uptake was found to be 26 nM. nih.gov This potent inhibition of neuronal uptake suggests that part of dopexamine's cardiac stimulant effect may be due to the potentiation of endogenous catecholamines. nih.gov

Cellular Pharmacodynamic Responses and Functional Assays

The receptor binding of dopexamine translates into distinct cellular responses. In human myocardial tissue, the interaction of dopexamine with β2-adrenoceptors and dopamine DA-2 receptors leads to the stimulation of the 3'-5'-cyclic adenosine (B11128) monophosphate (cAMP) generating system. nih.gov This increase in intracellular cAMP is a key mechanism behind the positive inotropic effects of the drug. nih.govkarger.com

In human right atrial strips, dopexamine acts as a partial agonist, producing a positive inotropic effect that is approximately 30% of that induced by isoproterenol. nih.gov This effect is mediated through the stimulation of both β1 and β2-adrenoceptors. nih.gov

In the kidney, dopexamine's activation of both DA-1 and β2-adrenoceptors leads to an increase in cAMP levels. nih.gov The stimulation of DA-1 receptors on renal tubules is specifically linked to its diuretic and natriuretic effects. nih.gov

Structure-Activity Relationship (SAR) Elucidations

The chemical structure of dopexamine, a synthetic analogue of dopamine, is key to its pharmacological activity. nih.govwikipedia.org Its structure, 4-[2-({6-[(2-phenylethyl)amino]hexyl}amino)ethyl]benzene-1,2-diol, confers a unique profile of receptor interactions. wikipedia.org

The structure-activity relationship (SAR) of phenethylamines, the class of compounds to which dopexamine belongs, is well-studied. mdpi.com Modifications to the aryl group, alkylation of the amino group, and the length of the alkyl chain can all significantly alter the biological response and pharmacokinetic parameters. mdpi.com

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques are increasingly used to understand the interactions between drugs and their receptors at a molecular level. sci-hub.sedergipark.org.tr For G protein-coupled receptors (GPCRs), such as the adrenergic and dopamine receptors that dopexamine targets, homology modeling is often employed to create a three-dimensional structure when experimental structures are unavailable. dergipark.org.trnih.gov

Molecular docking simulations can then be used to predict the binding pose of dopexamine within the active sites of these receptor models. nih.gov These simulations can help identify key amino acid residues that form hydrogen bonds and other interactions with the ligand, providing insights into the basis of its affinity and selectivity. mdpi.com For instance, the interaction between the amino group of a ligand and an aspartate residue is often crucial for bioactivity at TAAR1, a related receptor. mdpi.com

Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic movements of the ligand-receptor complex over time, offering a more comprehensive understanding of the binding process and receptor activation. nih.gov These computational approaches can aid in the rational design of new analogues with improved pharmacological properties. nih.gov

Preclinical Pharmacological Research in Animal Models

Cardiovascular System Studies

Myocardial Contractility and Chronotropy in Canine Models

In preclinical investigations involving both anesthetized and conscious canine models, dopexamine (B1196262) hydrochloride has demonstrated consistent effects on myocardial contractility (inotropism) and heart rate (chronotropism). nih.govresearchgate.netnih.gov Studies in pentobarbitone-anesthetized dogs revealed that intravenous infusions of dopexamine produced dose-related increases in both heart rate and myocardial contractility. nih.govresearchgate.net These cardiac stimulant effects are attributed in part to the direct stimulation of cardiac β2-adrenoceptors. nih.gov

Further research in anesthetized dogs confirmed that the increases in contractility and heart rate were antagonized by the β2-adrenoceptor antagonist, ICI 118551. nih.gov This finding highlights the significant role of the β2-adrenoceptor agonist action of dopexamine in its direct cardiac stimulation. nih.gov In conscious, instrumented dogs, dopexamine also produced dose-related positive inotropic and chronotropic responses. nih.govresearchgate.net Interestingly, the chronotropic responses were observed to be significantly greater in conscious animals compared to their anesthetized counterparts. nih.govresearchgate.net

Experiments involving cardiac denervation (bilateral vagotomy and sympathetic denervation) in dogs demonstrated a significant reduction in the chronotropic response to dopexamine, with a smaller, non-significant reduction in the inotropic response. nih.govresearchgate.net This suggests that the cardiac stimulant effects are a combination of direct β2-adrenoceptor-mediated actions and baroreceptor reflex responses secondary to the drug's vasodilatory effects. researchgate.net

Table 1: Effects of Dopexamine on Myocardial Contractility and Heart Rate in Anesthetized Dogs

| Parameter | Observation | Primary Mediating Receptor |

|---|---|---|

| Myocardial Contractility | Dose-dependent increase | β2-adrenoceptor |

| Heart Rate (Chronotropy) | Dose-dependent increase | β2-adrenoceptor |

| Influence of Anesthesia | Chronotropic response is less pronounced than in conscious dogs | N/A |

| Effect of Cardiac Denervation | Significantly reduces the chronotropic response | N/A |

Regional Vasodilatory Effects (e.g., Renal, Splanchnic, Coronary Vascular Beds)

Dopexamine hydrochloride exhibits significant vasodilatory effects in specific regional vascular beds, most notably the renal and mesenteric (splanchnic) circulations. In anesthetized dog models, dopexamine was shown to dilate both the renal and mesenteric vascular beds with a potency comparable to dopamine (B1211576). nih.gov This vasodilation leads to a reduction in vascular resistance in these areas. nih.gov

The mechanism underlying the renal vasodilation is primarily the stimulation of post-junctional dopamine DA1 receptors. nih.govnih.gov Studies using selective receptor antagonists have confirmed this; the increase in renal blood flow and the corresponding reduction in renal vascular resistance caused by dopexamine were antagonized by SCH 23390, a highly selective DA1-receptor antagonist. nih.gov

Systemic Hemodynamic Profile in Various Species (e.g., Cardiac Output, Systemic Vascular Resistance)

The systemic hemodynamic profile of dopexamine hydrochloride is characterized by an increase in cardiac output and a decrease in systemic vascular resistance. In anesthetized dogs, dopexamine administration results in a dose-related fall in blood pressure, which is a direct consequence of peripheral vasodilation and the subsequent reduction in afterload. nih.gov This reduction in systemic vascular resistance is mediated by the combined stimulation of DA1, DA2, and β2 receptors. nih.gov

The increase in cardiac output is driven by both the positive chronotropic and inotropic effects of the drug, which are largely mediated by β2-adrenoceptor stimulation. nih.gov Studies in chronically instrumented, unanesthetized lambs also demonstrated a decrease in systemic arterial pressure and vascular resistance with increasing infusion rates of dopexamine. nih.gov However, in this specific model, the cardiac index (a measure of cardiac output relative to body size) remained unchanged. nih.gov This contrasts with findings in dogs, where increases in cardiac output were consistently observed. nih.gov The cardiovascular effects in newborn lambs were found to be mediated primarily by β2-adrenergic receptors, with evidence of residual peripheral arterial vasodilation even after combined β1- and β2-blockade, suggesting a role for dopaminergic receptor stimulation. nih.gov

Table 2: Systemic Hemodynamic Effects of Dopexamine in Animal Models

| Species | Cardiac Output | Systemic Vascular Resistance | Mean Arterial Pressure | Primary Mediating Receptors |

|---|---|---|---|---|

| Dog | Increased nih.gov | Decreased nih.gov | Decreased nih.gov | β2-adrenoceptor, DA1, DA2 nih.gov |

| Lamb (Newborn) | Unchanged (Cardiac Index) nih.gov | Decreased nih.gov | Decreased nih.gov | β2-adrenoceptor, Dopaminergic nih.gov |

Renal System Investigations

Direct Renal Vascular Effects in Animal Models

Dopexamine hydrochloride exerts direct and significant effects on the renal vasculature in animal models. The primary effect is vasodilation, leading to a reduction in renal vascular resistance (RVR) and a subsequent increase in renal blood flow. nih.govnih.gov This action has been consistently demonstrated in anesthetized dogs. nih.govnih.govnih.gov

The vasodilatory effect within the kidney is mediated predominantly through the activation of DA1 dopamine receptors. nih.govnih.gov This was established in studies where the dopexamine-induced decrease in RVR and increase in renal blood flow were effectively blocked by the administration of SCH 23390, a selective DA1 receptor antagonist. nih.govnih.gov Further investigations explored the drug's presynaptic effects in the canine kidney, finding that dopexamine's influence on neuronally-induced renal vasoconstriction is complex, involving a balance between its actions at presynaptic DA2-dopamine receptors, which attenuates vasoconstriction, and its ability to inhibit the uptake of norepinephrine (B1679862), which enhances vasoconstriction. nih.gov

Natriuretic and Diuretic Mechanisms in Animal Models

The effects of dopexamine on urine and electrolyte excretion in canine models are a result of a complex interaction between its activities at DA1 and β2-adrenoceptors. nih.gov In anesthetized dogs, dopexamine alone was found to increase the rate of urine flow and sodium excretion (natriuresis). nih.gov This increase in sodium excretion was primarily attributed to an increase in the glomerular filtration rate (GFR), as the fractional excretion of sodium was not significantly affected. nih.gov

Table 3: Influence of Receptor Blockade on Dopexamine's Renal Effects in Dogs

| Condition | Urine Flow (Diuresis) | Sodium Excretion (Natriuresis) | Glomerular Filtration Rate (GFR) | Renal Vascular Resistance (RVR) |

|---|---|---|---|---|

| Dopexamine Alone | Increased nih.gov | Increased nih.gov | Increased nih.gov | Reduced nih.gov |

| Dopexamine + DA1 Blockade | Decreased nih.gov | Decreased nih.gov | Blocked Increase nih.gov | Blocked Reduction nih.gov |

| Dopexamine + β2 Blockade | Increased nih.gov | Increased nih.gov | Unchanged nih.gov | Reduced nih.gov |

Glomerular and Tubular Function Modulation

In preclinical animal models, dopexamine hydrochloride has been shown to exert significant effects on both glomerular and tubular function, primarily through its interaction with dopamine DA1 and beta-2 adrenergic receptors. Studies in anesthetized dogs have demonstrated that dopexamine can increase the Glomerular Filtration Rate (GFR) and reduce renal vascular resistance. nih.gov This enhancement of GFR contributes to an observed increase in urine flow and sodium excretion. nih.gov

The following table summarizes the effects of dopexamine on renal function in an anesthetized dog model, with and without selective receptor blockade.

| Parameter | Dopexamine Alone | Dopexamine + DA1 Antagonist (SCH 23390) | Dopexamine + Beta-2 Antagonist (ICI 118551) |

|---|---|---|---|

| Glomerular Filtration Rate (GFR) | Increased | Blocked (Increase prevented) | Unchanged |

| Renal Vascular Resistance (RVR) | Reduced | Blocked (Reduction prevented) | Reduced |

| Urine Flow (V) | Increased | Decreased | Increased |

| Sodium Excretion (UNaV) | Increased | Decreased | Increased |

| Fractional Sodium Excretion (FENa) | Unchanged | Decreased | Increased |

| Potassium Excretion (UKV) | Unchanged | Decreased | Increased |

| Fractional Potassium Excretion (FEK) | Unchanged | Decreased | Increased |

Neurogenic and Autonomic Reflex-Mediated Actions

Dopexamine hydrochloride's pharmacological actions are significantly influenced by its effects on neurogenic and autonomic reflex pathways. In anesthetized dog models, the cardiac stimulant effects of dopexamine are partly mediated by autonomic reflexes. nih.gov This reflex involvement was demonstrated in studies where ganglion blockade reduced the cardiac stimulant response to dopexamine, unmasking a direct stimulatory effect on cardiac beta-2 adrenoceptors. nih.gov

Furthermore, dopexamine interacts with presynaptic dopamine receptors, which play a role in modulating neurotransmitter release. Specifically, dopexamine stimulates presynaptic DA2-receptors, which can lead to a reduction in neurogenic vasoconstriction. nih.gov However, this effect can be balanced by its ability to inhibit the neuronal uptake of norepinephrine (Uptake-1), which would tend to enhance vasoconstriction. nih.gov In studies on the canine kidney, the net effect of dopexamine on neuronally-induced renal vasoconstriction was found to be neutral, suggesting a balance between its actions at presynaptic DA2-dopamine receptors (attenuating vasoconstriction) and its inhibition of the Uptake-1 transporter (enhancing vasoconstriction). nih.gov

In studies on the rabbit isolated pulmonary artery, dopexamine exhibited a biphasic response on stimulation-evoked contractions: an initial enhancement followed by inhibition. The inhibitory effect was attributed to the blockade of postjunctional alpha-1 adrenoceptors. nih.gov

Organ Perfusion and Microcirculatory Dynamics

A key aspect of dopexamine's preclinical profile is its ability to improve organ perfusion and microcirculatory dynamics, particularly in the hepatosplanchnic and renal vascular beds. This is largely due to its vasodilatory properties mediated by DA1 and beta-2 receptor agonism.

In a porcine model of extracorporeal circulation, which is known to impair splanchnic perfusion, dopexamine administration significantly attenuated microvascular perfusion injury of the small bowel. nih.gov While the control group exhibited arteriolar vasoconstriction and a severe reduction in functional capillary density, the dopexamine-treated group was protected from this arteriolar vasoconstriction, and their functional capillary density remained normal. nih.gov This demonstrates a protective effect on the gastrointestinal microcirculation under conditions of surgical stress.

In a rodent model of laparotomy and endotoxemia, dopexamine was shown to protect against organ injury. nih.gov This protective effect, evidenced by reduced hepatic and renal injury markers, was observed even at doses that did not significantly alter global hemodynamics or regional microvascular flow. nih.gov This suggests that dopexamine may have direct cytoprotective or immunomodulatory effects independent of its hemodynamic actions. nih.gov The study noted that dopexamine administration was associated with a reduction in the systemic inflammatory response and decreased leukocyte infiltration in the lungs. nih.gov

The renal vasodilatory effects of dopexamine, mediated by DA1 receptor stimulation, lead to an increase in renal blood flow. nih.gov This selective increase in renal perfusion is a consistent finding in preclinical studies and is a cornerstone of its pharmacological profile. nih.gov

Comparative Pharmacological Assessments in Preclinical Settings

Comparative studies in preclinical models have been crucial in defining the unique pharmacological profile of dopexamine hydrochloride relative to other catecholamines like dopamine and dobutamine (B195870). These assessments have focused on receptor-specific activity and the resulting hemodynamic and organ-specific effects.

Dopexamine is characterized as a potent agonist at beta-2 adrenoceptors and a moderately potent agonist at peripheral DA1 and DA2 dopamine receptors, with minimal activity at alpha and beta-1 adrenoceptors. nih.gov In comparison, dopamine is a potent agonist at DA1 and DA2 receptors but also stimulates beta-1 and, at higher doses, alpha-adrenoceptors. nih.gov Dobutamine is primarily a beta-1 adrenoceptor agonist.

The following table provides a comparative summary of the receptor potency and activity of dopexamine and dopamine in various preclinical models.

| Receptor / Model | Dopexamine | Dopamine | Relative Potency (Dopexamine vs. Dopamine) |

|---|---|---|---|

| DA1 Receptor (Dog renal vasculature) | Agonist | Agonist | Dopexamine is approx. 1/3 as potent as Dopamine |

| DA2 Receptor (Rabbit ear artery) | Agonist | Agonist | Dopexamine is approx. 1/6 as potent as Dopamine |

| Beta-1 Adrenoceptor (Guinea-pig atria) | Weak Agonist (Intrinsic activity 0.16) | Weak Agonist (Intrinsic activity 1.0) | Both are weak agonists |

| Beta-2 Adrenoceptor (Guinea-pig trachea) | Agonist (EC50 of 1.5 x 10-6M) | Weak Agonist | Dopexamine is approx. 60 times more potent than Dopamine |

| Alpha-1/Alpha-2 Adrenoceptor (Canine saphenous vein) | No agonist activity | Agonist | Dopexamine lacks the alpha-agonist activity of Dopamine |

This distinct receptor profile translates into different functional outcomes. For example, unlike dopamine, dopexamine does not cause arrhythmias in the guinea-pig isolated perfused heart at doses up to a thousand times its minimum cardiostimulant dose. nih.gov The combination of potent beta-2 mediated vasodilation and dopamine receptor-mediated effects, with little to no alpha or beta-1 adrenergic activity, gives dopexamine a novel pharmacological profile that distinguishes it from other established inotropes and vasopressors in preclinical settings. nih.gov

Analytical Methodologies for Dopexamine Hydrochloride Quantification

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for the quantification of electroactive compounds like dopexamine (B1196262) hydrochloride. This technique is particularly well-suited for analyzing catecholamines and their metabolites in complex biological samples. mdpi.comprotocols.io The principle of ECD is based on the measurement of the current resulting from the oxidation or reduction of the analyte at the surface of an electrode set at a specific potential.

The advantages of HPLC-ECD include its remarkable sensitivity, with detection limits often in the picogram range, and high selectivity, as only compounds that are electroactive at the applied potential will be detected. nih.govnih.gov This minimizes interference from other compounds in the biological matrix. nih.gov For the analysis of catecholamines, a glassy carbon electrode is commonly used. mdpi.comnih.gov The separation is typically achieved using a reversed-phase (RP) C18 column with an ion-pairing reagent, such as heptanesulfonate, in the mobile phase to improve the retention and separation of these polar compounds. nih.gov

Key parameters in developing an HPLC-ECD method include optimizing the mobile phase composition (pH, organic modifier, and ion-pairing reagent concentration) and the electrochemical detector's potential to maximize the signal-to-noise ratio for the analyte. turkjps.org

Table 1: Typical Parameters for HPLC-ECD Analysis of Catecholamines

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Buffered aqueous solution with an organic modifier (e.g., methanol) and an ion-pair reagent. nih.gov |

| Detector | Electrochemical Detector (ECD) nih.gov |

| Working Electrode | Glassy Carbon mdpi.com |

| Detection | Based on oxidation of the analyte mdpi.com |

| Detection Limits | 20-60 pg nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with Ultraviolet (UV) detection is another widely used method for the determination of dopexamine hydrochloride, especially in pharmaceutical formulations. researchgate.netresearchgate.netdergipark.org.tr This method is valued for its simplicity, robustness, and cost-effectiveness. The principle involves passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength. researchgate.net For catecholamines like dopamine (B1211576), detection is typically performed at a wavelength of around 280 nm. researchgate.netresearchgate.netsielc.com

The separation is most commonly performed on a C18 column using a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netfigshare.comresearchgate.net The pH of the mobile phase is a critical parameter that is adjusted to ensure the analyte is in a suitable ionic state for good retention and peak shape. researchgate.net A simple, isocratic HPLC-UV method can provide accurate and precise quantification of the compound. researchgate.netdergipark.org.tr For instance, a validated method for dopamine HCl used a C18 column with a mobile phase of 50 mM potassium dihydrogen phosphate (B84403) (pH 2.3) and UV detection at 280 nm, achieving a retention time of approximately 6.2 minutes. researchgate.netdergipark.org.tr

Table 2: Example of HPLC-UV Method Parameters for Dopamine HCl Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | 0.05 M KH2PO4 buffer (pH 2.5) and Methanol (90:10) | figshare.comresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Injection Volume | 20 µL | researchgate.net |

| Detection Wavelength | 280 nm | researchgate.netfigshare.com |

| Retention Time | 4.872 min | figshare.comresearchgate.net |

| Linearity Range | 20-100 µg/mL | dergipark.org.tr |

Method Validation Principles for Bioanalytical Applications

The validation of bioanalytical methods is essential to ensure that the data generated is reliable and reproducible for its intended use, such as in pharmacokinetic studies. nih.goveuropa.eu Regulatory bodies like the European Medicines Agency (EMA) provide guidelines for the validation of these methods. europa.eu The process involves demonstrating that a specific method for quantifying an analyte in a biological matrix is suitable for its purpose. nih.goveuropa.eu Key validation parameters include:

Selectivity and Specificity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. nih.govjapsonline.com

Accuracy : This refers to the closeness of the mean test results to the true concentration of the analyte. nih.gov It is typically assessed by analyzing quality control (QC) samples at different concentration levels. researchgate.net

Precision : This measures the degree of scatter between a series of measurements of the same sample. nih.gov It is expressed as the coefficient of variation (CV) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.net

Linearity and Range : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. dergipark.org.trresearchgate.net The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity. nih.gov

Limit of Quantification (LOQ) : This is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.govnih.gov

Recovery : This is the efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response from an extracted sample with the response of a non-extracted standard solution containing the analyte at the same concentration. nih.gov

Stability : This involves testing the stability of the analyte in the biological matrix under various conditions that it might encounter during sample handling, storage, and analysis. nih.gov This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. researchgate.net

A full method validation should be performed when a new bioanalytical method is developed. europa.eueuropa.eu

Q & A

Q. What validated analytical methods are recommended for quantifying dopexamine hydrochloride in preclinical samples?

To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection is widely used. The European Pharmacopoeia provides standardized protocols for dopexamine hydrochloride, specifying column types (e.g., C18), mobile phases (e.g., phosphate buffer/acetonitrile gradients), and detection wavelengths (typically 220–280 nm) . Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (>95%) using spiked plasma or tissue homogenates.

Q. What is the primary mechanism of action of dopexamine hydrochloride in cardiovascular models?

Dopexamine hydrochloride acts as a β2-adrenergic receptor agonist, increasing intracellular cAMP levels to induce vasodilation and improve cardiac output . Additionally, it exhibits partial dopamine receptor agonism (DA1 and DA2 subtypes), enhancing renal and splanchnic perfusion. In surgical models, this dual activity stabilizes splanchnic blood flow and reduces endothelin-1 and vasopressin surges, critical for maintaining organ perfusion .

Q. How do pharmacokinetic properties of dopexamine hydrochloride influence dosing regimens in animal studies?

Dopexamine hydrochloride has a short half-life (30–60 minutes in rodents), necessitating continuous IV infusion in preclinical models. Dose-response studies typically use 0.5–6 µg/kg/min to balance hemodynamic efficacy with minimal tachycardia. Researchers should monitor plasma clearance rates and adjust for species-specific metabolic differences (e.g., higher CYP450 activity in rats vs. humans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in dopexamine’s receptor selectivity across studies?

Discrepancies in receptor affinity (e.g., β2 vs. dopamine receptors) may arise from assay conditions. To clarify:

- Use radioligand binding assays with transfected cell lines (e.g., CHO-K1 expressing human β2 or DA1 receptors) to quantify IC50 values.

- Apply selective antagonists (e.g., ICI 118,551 for β2; SCH 23390 for DA1) in isolated tissue preparations (e.g., rat aortic rings) to isolate receptor contributions .

- Compare results across species, as receptor density and coupling efficiency vary (e.g., higher DA1 expression in canine renal arteries vs. human) .

Q. What experimental designs address conflicting data on dopexamine’s long-term hemodynamic effects in sepsis models?

Contradictory outcomes (e.g., improved perfusion vs. tachyphylaxis) may stem from differences in:

- Model severity : Use standardized sepsis induction methods (e.g., cecal ligation and puncture vs. LPS injection) .

- Timing of administration : Initiate dopexamine preemptively (pre-sepsis) vs. therapeutically (post-sepsis).

- Biomarker panels : Integrate microdialysis for real-time tissue cAMP, lactate, and nitric oxide measurements to correlate hemodynamic and molecular effects .

Q. How can researchers optimize dopexamine’s stability in formulation studies for prolonged in vitro assays?

Dopexamine hydrochloride degrades rapidly in aqueous solutions due to oxidation. Mitigation strategies include:

- Lyophilization : Prepare stock solutions in 0.1 M HCl and store at -80°C.

- Antioxidants : Add 0.1% ascorbic acid or EDTA to buffer systems.

- HPLC-MS/MS validation : Monitor degradation products (e.g., dopexamine quinone) and adjust storage conditions accordingly .

Methodological Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。